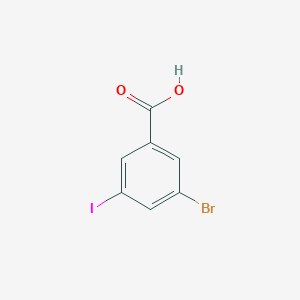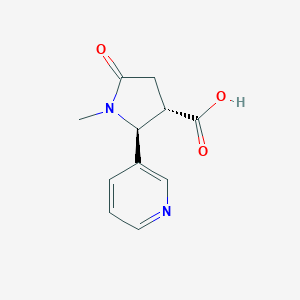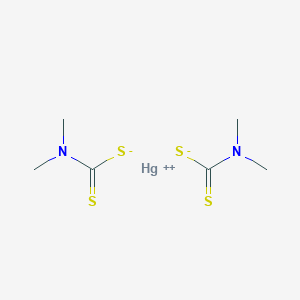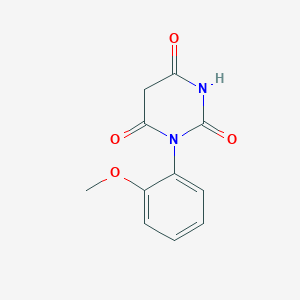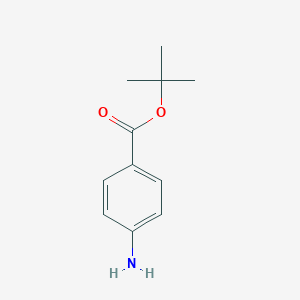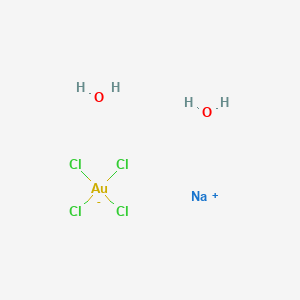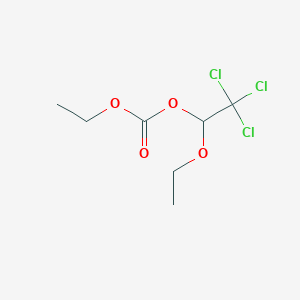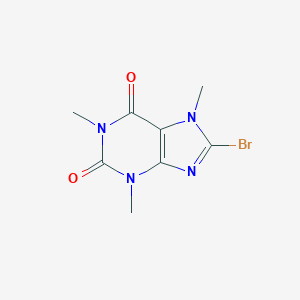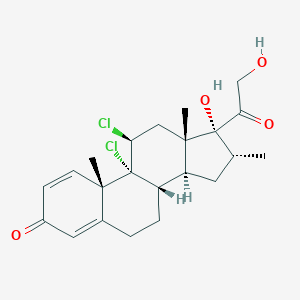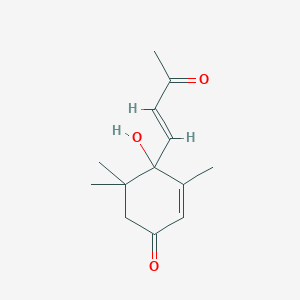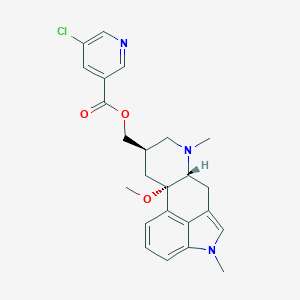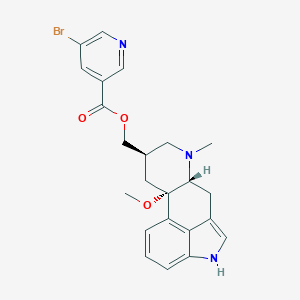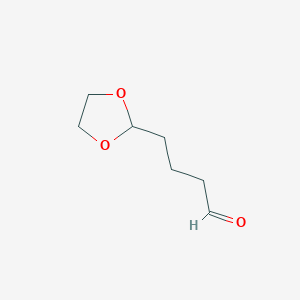![molecular formula C22H16 B108640 4,5-Dimethylbenzo[a]pyrene CAS No. 16757-89-4](/img/structure/B108640.png)
4,5-Dimethylbenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to industrial processes, combustion of fossil fuels, and cigarette smoke. It is a potent carcinogen that has been extensively studied for its toxic effects on living organisms.
Mechanism Of Action
4,5-Dimethylbenzo[a]pyrene is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. The binding of 4,5-Dimethylbenzo[a]pyrene to DNA can lead to the formation of DNA adducts, which can cause DNA damage and disrupt normal cellular processes. This can ultimately lead to the development of cancer.
Biochemical And Physiological Effects
4,5-Dimethylbenzo[a]pyrene has been shown to induce a variety of biochemical and physiological effects in living organisms. It can cause oxidative stress, inflammation, and DNA damage, which can lead to cellular dysfunction and death. 4,5-Dimethylbenzo[a]pyrene has also been shown to disrupt normal cell signaling pathways and alter gene expression, which can contribute to the development of cancer.
Advantages And Limitations For Lab Experiments
4,5-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical-induced carcinogenesis and for developing new therapeutic agents for cancer treatment. It is relatively easy to synthesize and can induce tumors in a variety of organs in animal models. However, the use of 4,5-Dimethylbenzo[a]pyrene in laboratory experiments has some limitations. It can be toxic to living organisms at high doses, and its effects may not accurately reflect the effects of environmental pollutants on human health.
Future Directions
Future research on 4,5-Dimethylbenzo[a]pyrene should focus on developing new methods for detecting and quantifying DNA adducts, which can provide valuable information on the mechanisms of chemical-induced carcinogenesis. Additionally, more research is needed to understand the effects of 4,5-Dimethylbenzo[a]pyrene on different organs and to develop new therapeutic agents for cancer treatment. Finally, research should focus on developing new methods for reducing exposure to environmental pollutants that contain 4,5-Dimethylbenzo[a]pyrene and other carcinogenic compounds.
Synthesis Methods
4,5-Dimethylbenzo[a]pyrene can be synthesized by various methods, including the Friedel-Crafts reaction, Diels-Alder reaction, and Suzuki coupling reaction. The most common method involves the Friedel-Crafts reaction between 4,5-dimethylphenanthrene and benzoyl chloride in the presence of aluminum chloride as a catalyst.
Scientific Research Applications
4,5-Dimethylbenzo[a]pyrene has been extensively used in scientific research as a model carcinogen to study the mechanisms of chemical-induced carcinogenesis. It is commonly used in animal models to induce tumors in various organs, including the skin, lung, liver, and mammary gland. 4,5-Dimethylbenzo[a]pyrene has also been used to study the effects of environmental pollutants on human health and to develop new therapeutic agents for cancer treatment.
properties
CAS RN |
16757-89-4 |
|---|---|
Product Name |
4,5-Dimethylbenzo[a]pyrene |
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4,5-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-14(2)20-12-16-6-3-4-8-18(16)19-11-10-15-7-5-9-17(13)21(15)22(19)20/h3-12H,1-2H3 |
InChI Key |
KWYWGXYFWOWWTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C |
Other CAS RN |
16757-89-4 |
synonyms |
4,5-Dimethylbenzo[a]pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



